![molecular formula C23H33N5O2 B2739105 4-丁基-N-(3-环丙基-1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-嘧啶-5-基)环己烷羧酰胺 CAS No. 1226428-78-9](/img/structure/B2739105.png)
4-丁基-N-(3-环丙基-1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-嘧啶-5-基)环己烷羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H33N5O2 and its molecular weight is 411.55. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成及其生物学应用
吡唑和嘧啶衍生物的合成:研究表明吡啶和吡唑衍生物在合成具有潜在杀虫和抗菌活性的新化合物中很有用。这涉及微波辅助环缩合反应,以生成杂环化合物,并评估其生物效力 (P. P. Deohate & Kalpana A. Palaspagar, 2020).
抗癌和抗炎特性:已经合成出新型的吡唑并嘧啶衍生物,并评估了它们的抗癌和抗炎活性。这些化合物显示出作为治疗剂的希望,其中一些对癌细胞系表现出显着的细胞毒性作用,并对与炎症过程相关的酶 5-脂氧合酶具有抑制作用 (A. Rahmouni et al., 2016).
抗氧化剂的开发:合成取代的茚满酰胺化合物,包括吡唑和嘧啶衍生物,突出了创造新型抗氧化剂的方法。这些化合物已被评估其抗氧化活性,有助于开发具有神经保护和抗炎特性的新药 (K. Mohamed & E. H. El-Sayed, 2019).
嘧啶并吡唑衍生物的抗肿瘤活性:专注于合成嘧啶并吡唑衍生物的研究已经探索了它们的抗肿瘤活性,为新的潜在癌症疗法提供了见解。这些努力包括分子对接和 DFT 研究,以了解化合物与癌细胞靶标的相互作用 (Asmaa M. Fahim et al., 2019).
属性
IUPAC Name |
4-butyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-4-5-6-16-7-9-18(10-8-16)22(30)25-20-13-19(17-11-12-17)27-28(20)23-24-15(3)14(2)21(29)26-23/h13,16-18H,4-12H2,1-3H3,(H,25,30)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTMDRDCWNPKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。